molecular formula C14H15F2N3O B6457417 6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine CAS No. 2549041-27-0

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457417
CAS No.: 2549041-27-0
M. Wt: 279.28 g/mol
InChI Key: IVSLTJVDMDWREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine involves several steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl group and the methoxy-methylphenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-8-6-10(20-3)4-5-11(8)19-13-7-12(14(15)16)17-9(2)18-13/h4-7,14H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSLTJVDMDWREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC(=NC(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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